Pyridazine-4-thiol
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Overview
Description
Pyridazine-4-thiol is a heterocyclic compound that features a pyridazine ring with a thiol group attached at the fourth position. Pyridazine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and material science. The unique properties of this compound make it an attractive candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridazine-4-thiol can be synthesized through several methodsThis can be achieved through nucleophilic substitution reactions using thiolating agents such as thiourea or thiolates under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Pyridazine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction of this compound can lead to the formation of pyridazine-4-thione.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Thiolating agents like thiourea or thiolates under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Pyridazine-4-thione.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
Pyridazine-4-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug design and development, particularly as enzyme inhibitors and receptor antagonists.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties
Mechanism of Action
The mechanism of action of pyridazine-4-thiol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: this compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Antagonism: It can act as an antagonist to certain receptors, preventing the binding of natural ligands and modulating cellular responses.
Signal Transduction: The compound can interfere with signal transduction pathways, affecting cellular processes such as proliferation and apoptosis
Comparison with Similar Compounds
Pyridazine-4-thiol can be compared with other similar compounds, such as:
Pyridazine: Lacks the thiol group but shares the pyridazine ring structure.
Pyridazinone: Contains a carbonyl group at the third position instead of a thiol group.
Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3, differing in ring structure and properties
Uniqueness: this compound’s unique combination of a pyridazine ring and a thiol group endows it with distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1H-pyridazine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S/c7-4-1-2-5-6-3-4/h1-3H,(H,5,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUJIOLKLSYOEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN=CC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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